N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide
Description
N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide is an organic compound that features a cyclohexane ring substituted with two carboxamide groups, each bonded to a furylmethyl group
Properties
IUPAC Name |
1-N,4-N-bis(furan-2-ylmethyl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-4,9-10,13-14H,5-8,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYYPIFEVLMPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 2-furylmethylamine. The reaction is carried out under conditions that promote the formation of amide bonds, often using coupling agents such as carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furanones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of cyclohexanediamine derivatives.
Substitution: Formation of substituted furans.
Scientific Research Applications
N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide involves its interaction with molecular targets through its amide and furan functionalities. These interactions can modulate biological pathways, leading to various effects. For example, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
- N,N’-bis(2-furylmethyl)oxalamide
- N,N’-bis(2-furylmethyl)malonamide
- N,N’-bis(2-furylmethyl)succinamide
Comparison: N,N’-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide is unique due to its cyclohexane core, which imparts rigidity and distinct spatial arrangement compared to linear or planar analogs. This structural feature can influence its reactivity and interaction with other molecules, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
